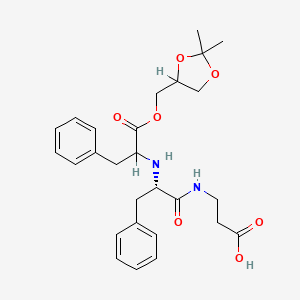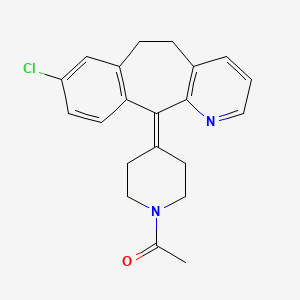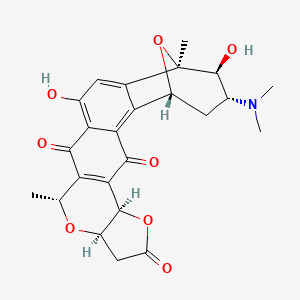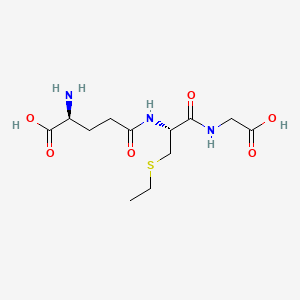
S-Ethylglutathione
Overview
Description
S-Ethylglutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is a crucial antioxidant in living organisms, playing a significant role in protecting cells from oxidative stress and maintaining redox homeostasis . This compound is synthesized by modifying the thiol group of glutathione with an ethyl group, which can alter its chemical properties and biological activities.
Mechanism of Action
Target of Action
S-Ethyl glutathione, a derivative of glutathione (GSH), primarily targets the glutathione peroxidase enzyme . This enzyme plays a crucial role in the detoxification of harmful substances and the maintenance of the cellular redox state . Additionally, S-Ethyl glutathione may also interact with other proteins through a process known as S-glutathionylation , which can modulate protein function .
Mode of Action
S-Ethyl glutathione interacts with its targets primarily through conjugation reactions . It acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . This interaction results in the detoxification of harmful substances and the maintenance of the cellular redox state .
Biochemical Pathways
S-Ethyl glutathione is involved in several biochemical pathways. It participates in the detoxification of methylglyoxal , a toxic by-product of metabolism, mediated by glyoxalase enzymes . It also plays a role in the ascorbate–glutathione cycle , which is crucial for the detoxification of reactive oxygen species . Furthermore, it is involved in post-translational modifications through S-glutathionylation .
Pharmacokinetics
S-Ethyl glutathione is more stable in plasma and is taken up directly by cells, where it is later converted to glutathione .
Result of Action
The primary result of S-Ethyl glutathione’s action is the reduction of oxidative stress and toxicity . By participating in various detoxification reactions, it helps maintain the cellular redox state, thus protecting cells from oxidative damage . It also modulates protein function through S-glutathionylation, which can have various downstream effects depending on the specific proteins involved .
Action Environment
The action of S-Ethyl glutathione can be influenced by various environmental factors. For instance, conditions that induce oxidative stress, such as exposure to toxins or certain diseases, can affect the demand for and utilization of glutathione . Additionally, the presence of certain amino acids in the cell can influence the synthesis of glutathione .
Biochemical Analysis
Biochemical Properties
S-Ethyl Glutathione participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved with glutathione-S-transferases (GSTs), a superfamily of Phase II detoxification enzymes . These enzymes use S-Ethyl Glutathione as a cofactor that reacts with electrophiles or oxidizing species such as xenobiotics and their metabolites to form conjugates .
Cellular Effects
S-Ethyl Glutathione has significant effects on various types of cells and cellular processes. It influences cell function by modulating various cellular processes such as redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It plays a key role in maintaining the redox state of the cell, thereby protecting the cell from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of S-Ethyl Glutathione involves its conversion to glutathione in the cell, where it exerts its effects at the molecular level . It forms mixed disulfides with proteins or with sulfhydryl-containing molecules, or reacts with another glutathione to form glutathione disulfide . This process is crucial for the detoxification of reactive substances and protection of cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Ethyl Glutathione can change over time. It is known for its high polarity and limited stability, which can affect its concentration in assays . Its effects on cellular function, both in vitro and in vivo, are significant and long-lasting .
Dosage Effects in Animal Models
In animal models, the effects of S-Ethyl Glutathione can vary with different dosages. For instance, in a study involving mice, S-Ethyl Glutathione significantly decreased herpes simplex virus type 1-induced mortality .
Metabolic Pathways
S-Ethyl Glutathione is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is a key component of the glutathione-S-transferases (GSTs) pathway . It also plays a role in the ascorbate–glutathione cycle .
Transport and Distribution
S-Ethyl Glutathione is transported and distributed within cells and tissues. It is more stable in plasma and is taken up directly by cells with subsequent conversion to glutathione . It is present in various cellular compartments like the cytosol, mitochondria, and nucleus, indicating its central role in several metabolic pathways and protective mechanisms .
Subcellular Localization
S-Ethyl Glutathione is localized in various subcellular compartments. Based on its role as a precursor to glutathione, it can be found in the cytosol, mitochondria, and nucleus . Its localization can influence its activity or function, as it plays a central role in several metabolic pathways and protective mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethylglutathione typically involves the reaction of glutathione with ethylating agents. One common method is the reaction of glutathione with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the product is purified by techniques such as high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
S-Ethylglutathione can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to glutathione by removing the ethyl group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride can be used to remove the ethyl group.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the ethyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Glutathione.
Substitution: Various substituted glutathione derivatives depending on the nucleophile used.
Scientific Research Applications
S-Ethylglutathione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Glutathione: The parent compound, a tripeptide with a free thiol group.
S-Methyl glutathione: A derivative with a methyl group instead of an ethyl group.
S-Propyl glutathione: A derivative with a propyl group instead of an ethyl group.
Uniqueness
S-Ethylglutathione is unique in its balance of stability and reactivity. The ethyl group provides a moderate increase in hydrophobicity and steric hindrance compared to the methyl group in S-Methyl glutathione, potentially enhancing its interactions with certain biological targets. Compared to S-Propyl glutathione, the ethyl group offers less steric hindrance, which may be advantageous in specific applications .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDVPSBWOHOAP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179183 | |
| Record name | S-Ethyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-52-3 | |
| Record name | S-Ethyl glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Ethyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ETHYL GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W95D60F4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)
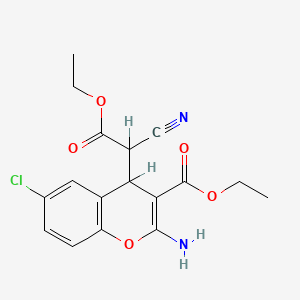
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)


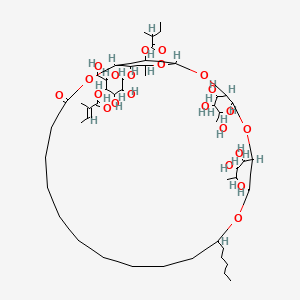
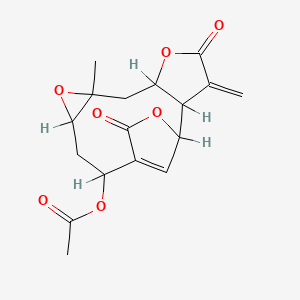
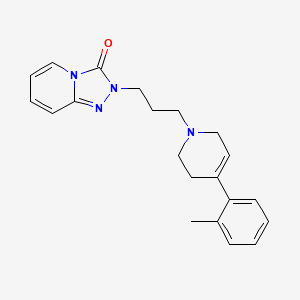
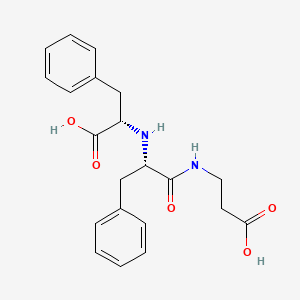
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
